

P-gp Inhibitor Cell-Based Assay: Application Notes and Protocols

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Compound of Interest					
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Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial transmembrane efflux pump.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2][3] Inhibition of P-gp can lead to clinically significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[2][4] Therefore, assessing the potential of new chemical entities to inhibit P-gp is a critical step in the drug development process, as recommended by regulatory agencies like the FDA and EMA.[4][5]

This guide provides detailed protocols for commonly used cell-based assays to determine the P-gp inhibitory potential of test compounds. These assays are essential for identifying compounds that may act as P-gp inhibitors and for predicting potential DDIs.[1]

Principle of P-gp Inhibition Assays

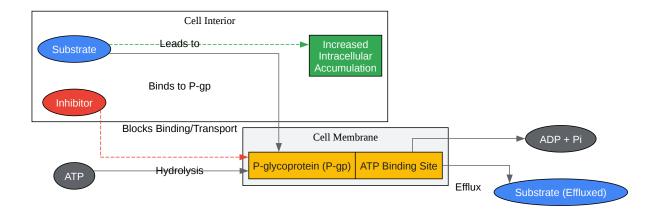
Cell-based P-gp inhibition assays typically utilize a cell line that overexpresses P-gp, such as Caco-2, MDCK-MDR1, or LLC-PK1-MDR1 cells.[1] The fundamental principle involves measuring the intracellular accumulation or transport of a known P-gp substrate in the presence and absence of a test compound. If the test compound is a P-gp inhibitor, it will block



the efflux of the substrate, leading to its increased intracellular concentration or altered transport across a cell monolayer.[5][6] Commonly used substrates are fluorescent dyes like Rhodamine 123 and Calcein-AM, or clinically relevant drugs such as digoxin.[4][5]

P-gp Efflux Mechanism and Inhibition

The following diagram illustrates the mechanism of P-gp mediated drug efflux and its inhibition. P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell, against a concentration gradient. Inhibitors can block this process, leading to increased intracellular drug accumulation.



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Caption: Mechanism of P-gp mediated efflux and its inhibition.

Experimental Protocols

Several in vitro methods are available for screening P-gp inhibitors, including drug accumulation assays, bidirectional transport assays, and ATPase activity assays.[1]

Rhodamine 123 Accumulation Assay

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This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123.[5] Inhibition of P-gp leads to an increase in intracellular fluorescence.[7]

Materials:

- P-gp overexpressing cells (e.g., MCF7R, MDCK-MDR1) and parental control cells.
- Cell culture medium and supplements.
- 96-well black, clear-bottom plates.
- Rhodamine 123.
- Test compounds and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control.[8]
- Phosphate-buffered saline (PBS).
- Cell lysis buffer.
- Fluorescence microplate reader.

Protocol:

- Cell Seeding: Seed the P-gp overexpressing cells and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
- Compound Incubation: Remove the culture medium and wash the cells with PBS. Add fresh
 medium containing various concentrations of the test compound or positive control to the
 wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[5]
- Substrate Addition: Add Rhodamine 123 (final concentration typically 5-10 μM) to each well and incubate for 30-60 minutes at 37°C.[5]
- Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123.



- Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (e.g., excitation/emission ≈ 485/528 nm).[10]
- Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of the
 test compound relative to the positive control. Determine the IC50 value, which is the
 concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation.[5]

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.[11] Calcein is a P-gp substrate and is actively transported out of P-gp-expressing cells.[11] Inhibition of P-gp results in intracellular calcein accumulation and increased fluorescence.[6][12]

Materials:

- P-gp overexpressing cells (e.g., K562/MDR, CEM/MDR) and parental control cells.[6]
- · Cell culture medium.
- 96-well black, clear-bottom plates.
- · Calcein-AM.
- Test compounds and a positive control inhibitor (e.g., Verapamil).
- PBS.
- Fluorescence microplate reader or flow cytometer.

Protocol:

- Cell Preparation: Prepare a suspension of P-qp overexpressing and parental cells.
- Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or positive control for about 10-15 minutes at 37°C.



- Substrate Loading: Add Calcein-AM (final concentration typically 0.25-1 μ M) to the cell suspension and incubate for 15-30 minutes at 37°C.[8][13]
- Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ≈ 485/530 nm) or a flow cytometer.[13]
- Data Analysis: Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the compound concentration.

Caco-2 Bidirectional Transport Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[1][14] This assay assesses the potential of a compound to be a P-gp substrate or inhibitor by measuring its transport across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[14]

Materials:

- Caco-2 cells.
- Transwell® inserts (e.g., 24-well format).
- · Cell culture medium.
- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- A known P-gp substrate (e.g., [3H]-Digoxin).[14]
- Test compounds and a positive control inhibitor.
- LC-MS/MS or liquid scintillation counter for analysis.

Protocol:

 Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

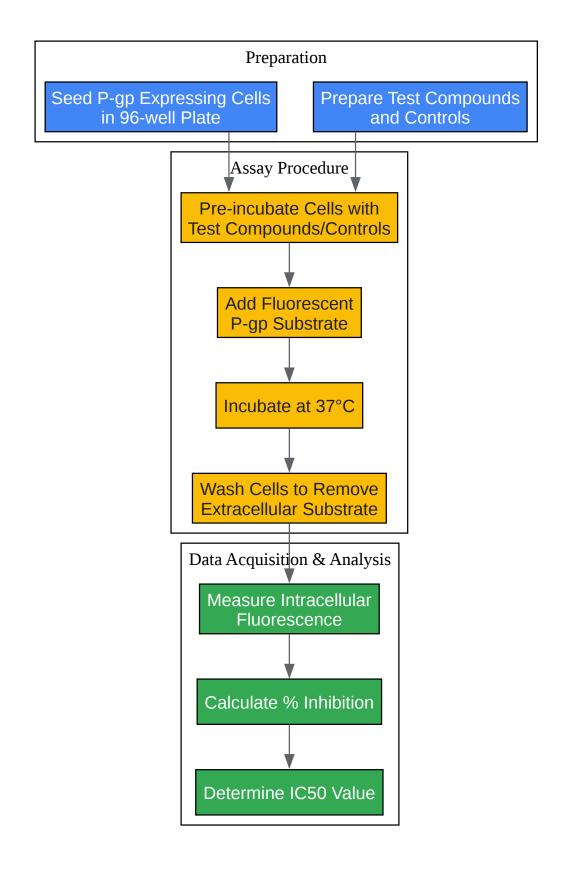


- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- Inhibition Assay:
 - Pre-incubate the Caco-2 monolayers with the test compound or positive control on both the apical and basolateral sides for a specified time.
 - Add the P-gp substrate (e.g., [3H]-Digoxin) to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[14]
 - Incubate for a defined period (e.g., 2 hours) at 37°C.[14]
 - Collect samples from the receiver chamber at specified time points.
- Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting).
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
 - Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
 - Calculate the percent inhibition of the P-gp substrate's efflux by the test compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based P-gp inhibitor assay.





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Caption: General workflow for a cell-based P-gp inhibitor assay.



Data Presentation

The inhibitory potency of a compound is typically expressed as its IC50 value, which is the concentration required to inhibit 50% of the P-gp-mediated transport. The following table summarizes the IC50 values for several known P-gp inhibitors determined using different cell-based assays.

Compound	Assay Type	Cell Line	Substrate	IC50 (μM)	Reference
Verapamil	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	4.5 ± 0.5	[5][15]
Cyclosporin A	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	1.8 ± 0.2	[5][15]
Elacridar (GF120918)	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	0.05 ± 0.01	[5][15]
Ketoconazole	Digoxin Transport	Caco-2	[¹⁴ C]Edoxaba n	0.244	[16]
Quinidine	Digoxin Transport	Caco-2	[³H]Digoxin	-	[17]
Nitrendipine	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	250.5 ± 40.2	[5][15]
Felodipine	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	10.1 ± 1.5	[5][15]
Zosuquidar (LY335979)	-	-	-	Ki = 59 nM	[18]
Piperine	-	HeLa	-	61.94 ± 0.054 μg/mL	[18]



Note: IC50 values can vary depending on the specific experimental conditions, cell line, and substrate used.[6]

Conclusion

The cell-based assays described in this guide are robust and reproducible methods for evaluating the P-gp inhibitory potential of test compounds.[17] The choice of assay depends on the specific research question and the stage of drug development. Early-stage screening can be efficiently performed using high-throughput fluorescence-based assays like the Rhodamine 123 or Calcein-AM assays.[6][19] For more definitive and regulatory-focused studies, the Caco-2 bidirectional transport assay is considered the gold standard.[4][14] A thorough understanding and application of these protocols are essential for accurately predicting P-gp-mediated drug-drug interactions and ensuring the development of safer and more effective medicines.

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